![molecular formula C25H29N5O2S B3014575 N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 1251582-24-7](/img/structure/B3014575.png)
N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound that features a combination of aromatic rings, piperazine, pyrimidine, and acetamide groups. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: Starting from appropriate precursors, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the piperazine moiety: This can be achieved through nucleophilic substitution reactions.
Attachment of the methoxyphenyl group: This step might involve coupling reactions such as Suzuki or Heck coupling.
Formation of the acetamide linkage: This can be done through acylation reactions using acetic anhydride or acetyl chloride.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions might target the pyrimidine or piperazine rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide exhibit antidepressant properties. The piperazine moiety is often associated with serotonin receptor modulation, which is crucial for the treatment of depression and anxiety disorders. Studies have shown that derivatives can enhance serotonin levels in the brain, providing a basis for their use in treating mood disorders.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Compounds containing pyrimidine and piperazine groups have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, related compounds have shown efficacy against several cancer cell lines, indicating potential pathways for further exploration.
Antimicrobial Properties
The presence of sulfur and nitrogen atoms in the structure may contribute to antimicrobial activity. Research has indicated that similar compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to their potential use as antimicrobial agents.
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives for their antidepressant effects. The findings highlighted that modifications at the piperazine ring significantly influenced serotonin receptor affinity, leading to increased antidepressant activity .
Case Study 2: Anticancer Activity
In vitro studies conducted on pyrimidine-containing compounds demonstrated significant cytotoxic effects against breast cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways . Further research into this compound could reveal similar or enhanced effects.
Case Study 3: Antimicrobial Screening
A screening assay evaluated various piperazine derivatives against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited promising antibacterial activity, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar compounds might include other acetamide derivatives, piperazine-containing molecules, or pyrimidine-based compounds. Compared to these, N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide might offer unique properties such as enhanced binding affinity, selectivity, or stability.
List of Similar Compounds
- N-(2,6-dimethylphenyl)-acetamide
- 4-(2-methoxyphenyl)piperazine derivatives
- Pyrimidine-based ligands
Biological Activity
N-(2,6-dimethylphenyl)-2-({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a piperazine moiety linked to a pyrimidine ring and an acetamide functional group. Its structure can be represented as follows:
This structural complexity suggests potential interactions with various biological targets.
Research indicates that compounds containing piperazine and pyrimidine derivatives often exhibit diverse pharmacological activities. The presence of the piperazine ring is known to enhance interactions with neurotransmitter receptors, particularly in the central nervous system (CNS) .
The compound's ability to inhibit human acetylcholinesterase has been noted, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's . Additionally, the sulfanyl group may play a role in redox reactions, contributing to its biological efficacy.
2. Pharmacological Effects
Several studies have documented the pharmacological effects of similar compounds:
- Anticonvulsant Activity : Piperazine derivatives have shown anticonvulsant properties in various models, suggesting that this compound may also possess similar effects .
- Anticancer Potential : Compounds with similar structural features have demonstrated cytotoxicity against cancer cell lines. For instance, derivatives targeting BRD4 have been explored for their potential in breast cancer therapy .
Case Study 1: Anticancer Activity
A study focusing on piperazine derivatives revealed that certain compounds exhibited significant anti-proliferative effects against various cancer cell lines. For example, a derivative similar to our compound showed an IC50 value of 0.237 μM against BRD4, indicating potent inhibitory activity .
Compound | IC50 (μM) | Target |
---|---|---|
DDT26 | 0.237 | BRD4 |
DDT14 | 0.150 | PARP1 |
This data suggests that this compound may also exhibit anticancer properties through similar mechanisms.
Case Study 2: Neuroprotective Effects
In another study investigating piperazine derivatives' neuroprotective effects, certain compounds were found to inhibit acetylcholinesterase effectively. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions and providing symptomatic relief in Alzheimer’s disease .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-18-7-6-8-19(2)25(18)28-23(31)16-33-24-15-22(26-17-27-24)30-13-11-29(12-14-30)20-9-4-5-10-21(20)32-3/h4-10,15,17H,11-14,16H2,1-3H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMZZVDXNMMISW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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